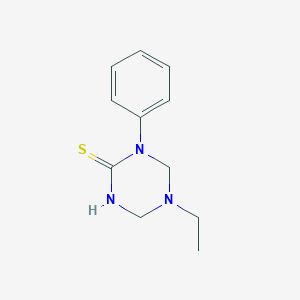

![molecular formula C11H16N2O2S B5660460 1-[(5-nitro-2-thienyl)methyl]azepane](/img/structure/B5660460.png)

1-[(5-nitro-2-thienyl)methyl]azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azepane derivatives, including those with a thiophene ring, typically involves novel approaches to ring formation. For example, the formation of the azepine ring can be achieved starting from dilithiated 2-methyl-5-propargylthiophene and isopropyl isothiocyanate, leading to thienyl-substituted 3H-azepines through a process that involves conversion of a 2-aza-1,3,5-triene intermediate under the action of super bases (Nedolya et al., 2008). This method exemplifies the innovative strategies required for synthesizing complex azepane derivatives.

Molecular Structure Analysis

The molecular structure of azepane derivatives is characterized by the presence of both azepane and thiophene rings, which may influence the compound's electronic and steric properties. For instance, the structural analysis of related compounds, such as high-density energetic salts containing nitro and azo groups in a triazole ring, demonstrates the impact of molecular structure on material properties like density and thermal stability (Thottempudi & Shreeve, 2011). Such analyses are crucial for understanding the chemical behavior and potential applications of 1-[(5-nitro-2-thienyl)methyl]azepane.

Chemical Reactions and Properties

Azepanes can undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, Lewis acid-promoted conjugate addition of dienol silyl ethers to nitroalkenes has been developed for the synthesis of azepanes, showcasing the reactivity of azepane derivatives towards electrophilic addition reactions (Denmark & Xie, 2007). These reactions are significant for modifying the chemical structure and properties of azepane-based compounds.

Physical Properties Analysis

The physical properties of 1-[(5-nitro-2-thienyl)methyl]azepane, such as melting point, solubility, and density, are influenced by its molecular structure. While specific data on this compound might not be readily available, the study of related compounds provides insights into how structural elements affect physical properties. For instance, the synthesis and properties of related energetic materials highlight how nitro and azo substitutions influence density and thermal stability, which are critical physical properties for practical applications (Thottempudi & Shreeve, 2011).

Chemical Properties Analysis

The chemical properties of 1-[(5-nitro-2-thienyl)methyl]azepane, including reactivity, stability, and interaction with other molecules, are central to its applications and behavior in chemical processes. The compound's structure, particularly the presence of the nitro group and the azepane ring, suggests it might exhibit significant reactivity towards nucleophilic substitution reactions and possibly participate in complex formation due to its nitrogen atom. Similar structural features in related compounds have been shown to affect their reactivity and potential as intermediates in organic synthesis (Nedolya et al., 2008).

properties

IUPAC Name |

1-[(5-nitrothiophen-2-yl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-13(15)11-6-5-10(16-11)9-12-7-3-1-2-4-8-12/h5-6H,1-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJQXBRBFULNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

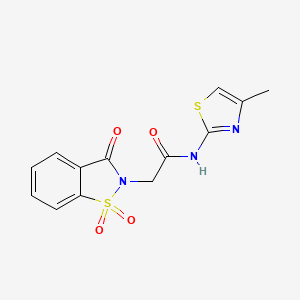

![1-(phenylacetyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5660382.png)

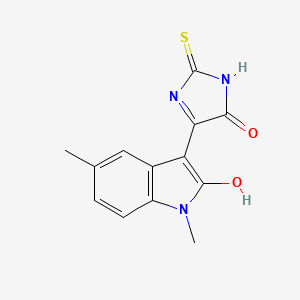

![(1S*,5R*)-6-[(2-chlorophenyl)sulfonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5660393.png)

![5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660398.png)

![8-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5660404.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5660412.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5660414.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5660415.png)

![3-(2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1-methyl-1H-indole](/img/structure/B5660421.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5660430.png)

![(3S*,4R*)-4-methyl-1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5660447.png)

![2-(2-methoxyethyl)-9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660466.png)